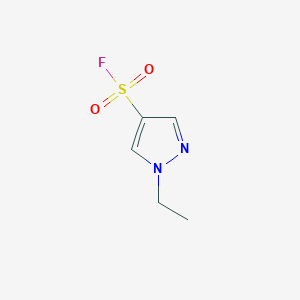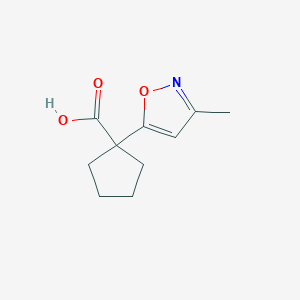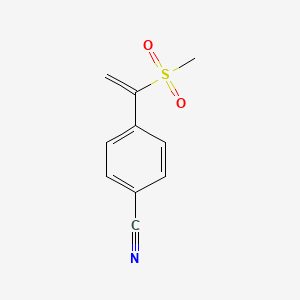
4-(1-Methanesulfonylethenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methanesulfonylethenyl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methanesulfonyl group attached to an ethenyl group on a benzonitrile ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be catalyzed by acids and can be performed in a one-pot process to reduce energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, toluene halides, and ammonia reactions . Additionally, ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea, are also employed . These methods are advantageous due to their mild reaction conditions, low production costs, and potential for large-scale application .
化学反应分析
Types of Reactions
4-(1-Methanesulfonylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds .
科学研究应用
4-(1-Methanesulfonylethenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
作用机制
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzonitrile involves its interaction with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This complex can then undergo further transformations to yield the final product.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)benzonitrile: A similar compound with a methylsulfonyl group instead of a methanesulfonylethenyl group.
Benzonitrile: The parent compound without any substituents on the aromatic ring.
Uniqueness
4-(1-Methanesulfonylethenyl)benzonitrile is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
属性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
4-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
InChI 键 |
JXLQSSGEPAKNSO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




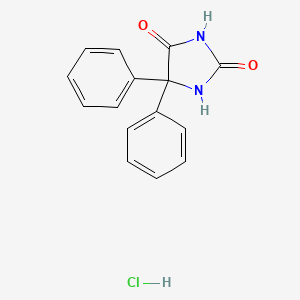
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
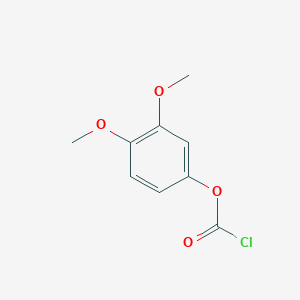
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
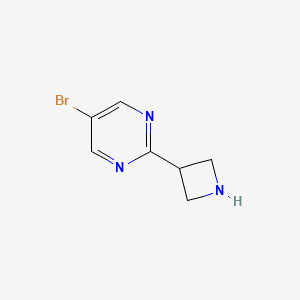
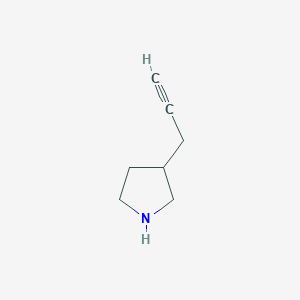
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

